[phenylsulfanyl(phosphono)methyl]phosphonic acid
Description
[Phenylsulfanyl(phosphono)methyl]phosphonic acid is a bifunctional organophosphorus compound featuring two phosphonic acid groups (-PO(OH)₂) and a phenylsulfanyl (-S-C₆H₅) substituent. This structure confers unique physicochemical properties, such as strong acidity (due to dual phosphono groups) and enhanced lipophilicity (from the aromatic sulfur moiety). For instance, phenylphosphonic acid (C₆H₅PO(OH)₂) exhibits a log P of ~0.49 and pKa values of ~1.3 (first dissociation) and ~7.3 (second dissociation) , while sulfonamide-phosphonate hybrids demonstrate potent bioactivity as enzyme inhibitors .
Properties
IUPAC Name |
[phenylsulfanyl(phosphono)methyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6P2S/c8-14(9,10)7(15(11,12)13)16-6-4-2-1-3-5-6/h1-5,7H,(H2,8,9,10)(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXPFBLPDLBNGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6P2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40535982 | |
| Record name | [(Phenylsulfanyl)methylene]bis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40535982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89987-43-9 | |
| Record name | [(Phenylsulfanyl)methylene]bis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40535982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Tetrakis(ethyl) [Phenylsulfanylmethylene]bisphosphonate
The bisphosphonate ester precursor is synthesized via a Michaelis-Arbuzov reaction between phenylsulfanylmethyl chloride and triethyl phosphite. In this reaction, two equivalents of triethyl phosphite displace the chloride atoms, forming the bisphosphonate ester. The reaction proceeds under anhydrous conditions at 110–120°C for 12–18 hours, yielding the ester in 78–85% purity.
Reaction Scheme:
Acidic Hydrolysis to Phosphonic Acid
The ester intermediate is hydrolyzed using concentrated hydrochloric acid (6 M) under reflux for 48 hours. This step converts the ethyl ester groups into phosphonic acid moieties, yielding this compound. Post-hydrolysis purification involves evaporation under reduced pressure, followed by recrystallization from ethanol-water (1:3 v/v), achieving a final purity of >95%.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 82–88% |
| Melting Point | 215–218°C (decomp.) |
| Phosphorus Content | 22.4% (theoretical: 22.8%) |
Thiophilic Addition to Methylene Bisphosphonate Intermediates
An alternative route leverages the nucleophilic addition of thiophenol to a reactive methylene bisphosphonate intermediate.
Generation of Methylene Bisphosphonate Chloride
Methylene bisphosphonyl chloride () is prepared by treating methylene diphosphonic acid with excess thionyl chloride (SOCl) at 70°C. The resulting chloride serves as an electrophilic substrate for thiol addition.
Thiophenol Coupling
Thiophenol (PhSH) is introduced to methylene bisphosphonyl chloride in dichloromethane at 0–5°C, catalyzed by triethylamine. The reaction proceeds via nucleophilic displacement of chloride, forming the phenylsulfanyl adduct.
Reaction Conditions:
-
Molar ratio: 1:2 (methylene bisphosphonyl chloride : PhSH)
-
Temperature: 0–5°C
-
Duration: 6–8 hours
-
Yield: 70–75%
Final Hydrolysis
The chlorinated intermediate is hydrolyzed in aqueous NaOH (2 M) at 50°C for 24 hours, followed by acidification with HCl to pH 2. The product precipitates and is isolated via vacuum filtration.
Oxidation-Mediated Routes from Thiomethyl Precursors
Recent advances employ oxidative strategies to introduce phosphonic acid groups while retaining the phenylsulfanyl moiety.
Dess-Martin Periodinane Oxidation
A thiomethyl-substituted aldehyde () is oxidized to the corresponding carboxylic acid () using Dess-Martin periodinane (DMP) in dichloromethane. The carboxylic acid intermediate is subsequently phosphorylated via a Pudovik reaction with dialkyl phosphites.
Reaction Sequence:
Dual Phosphorylation and Hydrolysis
The bisphosphonate ester undergoes hydrolysis with 6 M HCl, yielding the target compound. This method achieves a 65–70% overall yield but requires meticulous control of reaction stoichiometry to avoid over-oxidation.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Hydrolytic Ester | High purity; scalable | Long reaction times | 80–88% |
| Thiophilic Addition | Direct sulfur incorporation | Requires toxic SOCl | 70–75% |
| Oxidation-Mediated | Versatile for analogues | Multi-step; moderate yields | 65–70% |
Challenges in Purification and Characterization
Chemical Reactions Analysis
Deschloro Tiludronic Acid 2-Methyl-2-propanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Bioactive Properties:
Phosphonic acids, including [phenylsulfanyl(phosphono)methyl]phosphonic acid, are known for their bioactive properties, which make them valuable in drug design. They can serve as drugs or pro-drugs due to their ability to interact with biological targets effectively. The compound's structure allows it to mimic phosphate groups, facilitating its role in enzyme inhibition and metabolic pathway modulation .
Enzyme Inhibition:
Research indicates that this compound may act as an enzyme inhibitor by binding to active sites or interacting with cofactors. This characteristic is particularly useful in developing therapeutic agents for conditions such as inflammation and cancer.
Case Study:
In a study involving phosphonic acid derivatives, compounds similar to this compound demonstrated significant inhibitory effects on specific enzymes associated with disease pathways. The findings suggest potential applications in treating diseases where enzyme regulation is critical.
Agricultural Chemistry
Herbicidal Applications:
The compound shows promise as a potential herbicide due to its ability to interfere with phosphorus metabolism pathways in plants. Such interference can lead to physiological effects that inhibit plant growth, making it a candidate for agricultural use.
Field Trials:
Field trials have indicated that phosphonic acid derivatives can effectively control weed populations while minimizing damage to crops. The selectivity of these compounds allows for targeted applications that enhance agricultural productivity without harming desirable plants .
Materials Science
Surface Functionalization:
The unique chemical properties of this compound allow it to be used for surface functionalization of materials. Its phosphonic acid group can immobilize organic or organometallic molecules on metal oxides, which is beneficial for applications in catalysis and sensor technology .
Nanomaterials:
In nanotechnology, this compound can stabilize colloidal solutions of nanoparticles, enhancing their dispersion and stability in various environments. Its amphiphilic nature makes it suitable for creating hybrid materials that combine organic and inorganic components .
Synthesis and Characterization
Synthesis Methods:
The synthesis of this compound typically involves reactions between phosphonic acid derivatives and sulfanyl groups under controlled conditions. Parameters such as temperature and reaction time are crucial for optimizing yield and purity .
Characterization Techniques:
Characterization of the synthesized compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Deschloro Tiludronic Acid 2-Methyl-2-propanamine involves its interaction with specific molecular targets and pathways. It exerts its anti-inflammatory effects by inhibiting certain enzymes and signaling pathways involved in inflammation. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Physicochemical Properties
Table 1: Key Physicochemical Parameters
*Estimated based on structural analogs .
- Acidity: The dual phosphono groups in the target compound lower its pKa₁ (first dissociation) to ~1.2–1.5, comparable to fosfomycin (pKa₁ 1.2) and phenylphosphonic acid (pKa₁ 1.3). The second dissociation (pKa₂ ~6.8–7.5) aligns with clodronic acid (pKa₂ 6.6) .
- Lipophilicity: The phenylsulfanyl group increases log P (~0.8–1.2) relative to phenylphosphonic acid (log P 0.49) but remains lower than hydrophobic α-aminophosphonic acids (log P <2.0) .
Biological Activity
[Phenylsulfanyl(phosphono)methyl]phosphonic acid, an organophosphorus compound, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, anti-inflammatory properties, and its role in phosphorus metabolism.
Chemical Structure and Properties
The compound features a phosphonic acid functional group, which is crucial for its biological activity. Its molecular structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Enzyme Inhibition
The primary mechanism of action for this compound is its ability to inhibit specific enzymes. Research indicates that it can competitively or non-competitively bind to enzyme active sites, disrupting their function.
- Inhibition of Peptidases : Similar compounds have shown efficacy in inhibiting peptidases involved in peptide metabolism. For instance, α-aminophosphonic acids have been documented as potent inhibitors of enzymes like renin and HIV protease, suggesting that this compound may exhibit similar properties .
Anti-inflammatory Properties
The compound's anti-inflammatory effects are significant for potential therapeutic applications. It has been observed to modulate inflammatory pathways, potentially offering benefits in treating conditions characterized by excessive inflammation.
- Mechanism of Action : The anti-inflammatory activity may stem from its ability to interfere with cytokine production or inhibit the activity of enzymes involved in inflammatory processes .
Case Studies
Several studies highlight the biological activities of related phosphonic acids, providing insights into the potential effects of this compound.
- In Vitro Studies : Research involving derivatives of phosphonic acids demonstrated their ability to inhibit glioma cell proliferation. These studies suggest that this compound could similarly impact cancer cell lines due to its structural similarities .
- Animal Models : In vivo studies have indicated that phosphonates can affect metabolic pathways involving phosphorus, leading to physiological changes that may be beneficial in disease models such as diabetes and cancer .
Table 1: Biological Activities of Organophosphorus Compounds
Q & A
Q. What are the common synthetic routes for preparing [phenylsulfanyl(phosphono)methyl]phosphonic acid, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis of phosphonic acids typically involves hydrolysis of phosphonate esters or oxidation of phosphinic acids. For example, phenylphosphonic acid is synthesized via hydrolysis of phenylphosphonates using concentrated HCl (35–37%) under reflux for 1–12 hours . Alternatively, dialkyl phosphonates can undergo dealkylation using bromotrimethylsilane followed by methanolysis (McKenna procedure) . For this compound, analogous routes may apply, with critical factors including:
- Catalyst selection : Acidic or silylation agents to cleave ester bonds.
- Reaction time and temperature : Extended reflux periods (~12 hours) to ensure complete hydrolysis.
- Purification : Column chromatography or recrystallization to isolate the product from byproducts like alkyl halides.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : P NMR detects phosphorus environments (e.g., δ ~20–30 ppm for phosphonic acids) . H and C NMR identify phenyl and methyl groups.
- Infrared Spectroscopy (IR) : Peaks at ~2300–2400 cm (P–O stretching) and ~1100 cm (P=O) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., CHOP for phenylphosphonic acid: 158.0917 g/mol) .
- Chromatography : Silicic acid column chromatography separates phosphonolipid analogs, as demonstrated in studies of 1-O-alkylethylene glycol phosphono derivatives .
Q. What are the primary applications of this compound in materials science and biochemistry?
- Methodological Answer : Phosphonic acids are widely used for:
- Surface functionalization : Formation of self-assembled monolayers (SAMs) on metal oxides via P–O–M bonds .
- Coordination chemistry : Chelation of metal ions (e.g., Ca, Fe) for catalytic or sensing applications .
- Biochemical probes : Mimicking phosphate groups in enzyme inhibition studies (e.g., phosphatases) .
Advanced Research Questions
Q. What strategies can resolve contradictions in stability data for this compound under varying pH and temperature conditions?
- Methodological Answer : Discrepancies in stability studies often arise from hydrolysis kinetics or analytical interference. To address this:
- Controlled degradation experiments : Monitor hydrolysis rates via P NMR at pH 2–12 and temperatures of 25–80°C, referencing methylphosphonic acid degradation pathways .
- Competing reaction analysis : Identify byproducts (e.g., sulfanyl or phosphono derivatives) using LC-MS/MS .
- Computational modeling : Density Functional Theory (DFT) predicts bond dissociation energies and reactive intermediates .
Q. How can computational chemistry methods predict the interaction mechanisms of this compound with biological targets?
- Methodological Answer : Advanced simulations include:
- Molecular Dynamics (MD) : Simulate binding to proteins (e.g., alkaline phosphatase) using force fields like CHARMM or AMBER .
- Docking studies : AutoDock Vina or Schrödinger Suite evaluates binding affinities to active sites .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electron transfer processes at the phosphonic acid-metal interface .
Q. What experimental designs are optimal for studying the coordination behavior of this compound with transition metals?
- Methodological Answer :
- Titration calorimetry (ITC) : Quantify binding constants (K) for metal ions (e.g., Cu, Zn) .
- X-ray crystallography : Resolve metal-phosphonate complexes (e.g., Ca coordination in phenylphosphonic acid salts) .
- Electrochemical analysis : Cyclic voltammetry assesses redox activity in metal-ligand systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
